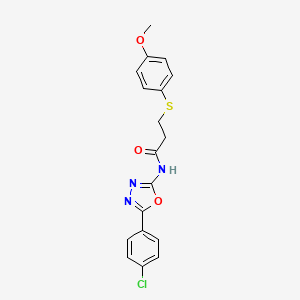
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 351.83 g/mol
- CAS Number : 56894-53-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acids and thiol compounds under controlled conditions. The process often employs various catalysts and solvents to enhance yield and purity.
Anticancer Properties
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : The compound targets specific enzymes involved in cancer cell metabolism and proliferation. For instance, studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth rates .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., PC3 prostate cancer cells and HEK293T cells) have demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several bacterial strains:
- Inhibition Assays : The antimicrobial efficacy was assessed using standard disk diffusion methods. The results indicated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains .
Antioxidant Activity
Oxadiazole derivatives are known for their antioxidant properties. The compound's ability to scavenge free radicals was evaluated through various assays (e.g., DPPH radical scavenging assay), demonstrating significant antioxidant potential which could contribute to its therapeutic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound interferes with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Case Studies
Recent studies have highlighted the potential clinical applications of this compound:
- In Vivo Efficacy : In murine models of cancer, administration of this compound resulted in significant tumor size reduction compared to control groups .
- Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols .
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-6-8-15(9-7-14)26-11-10-16(23)20-18-22-21-17(25-18)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKMOMZCUUHDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














